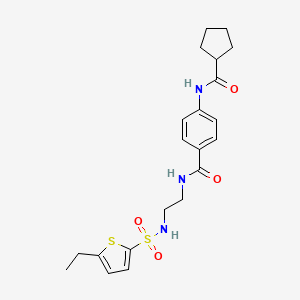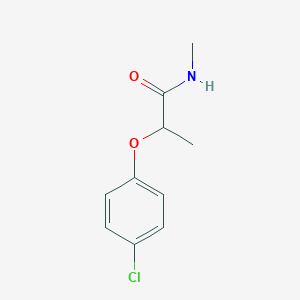
2-(4-chlorophenoxy)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-methylpropanamide, also known as Milrinone, is a synthetic compound that belongs to the class of phosphodiesterase inhibitors. It was first synthesized in the 1970s and has since been used in the treatment of heart failure and other cardiovascular diseases. Milrinone works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the heart muscle, leading to increased contractility and vasodilation.
Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial and Antifungal Activities : New derivatives based on a structure similar to 2-(4-chlorophenoxy)-N-methylpropanamide have been synthesized and evaluated for their in vitro antimicrobial activity against various microbial cells, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Some compounds demonstrated promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2020).
Environmental Applications
- Photocatalytic Degradation of Herbicides : Research on photocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to this compound, using Fe-doped TiO2 nanoparticles, has demonstrated significant degradation efficiencies under UV and sunlight irradiation. This suggests the potential application of similar compounds in the photodegradation of organic pollutants from aqueous media, highlighting an approach to mitigate environmental contamination (Ebrahimi et al., 2020).
Analytical and Chemical Studies
- Quantitative Analysis of Herbicides : Methods have been developed for the highly selective and sensitive quantitation of chlorophenoxy acid herbicides, including compounds structurally related to this compound, using high-performance liquid chromatography with electrochemical detection. This has applications in monitoring the concentrations of such pesticides in ground and drinking water, ensuring environmental safety and compliance with regulatory standards (Wintersteiger et al., 1999).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEQWPCACNNDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)
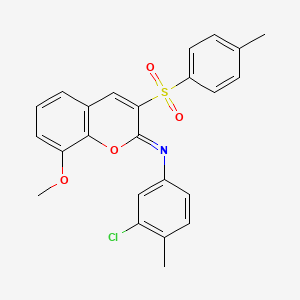
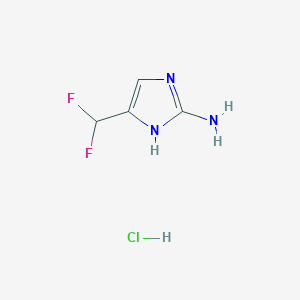
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)
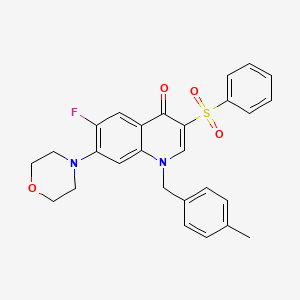
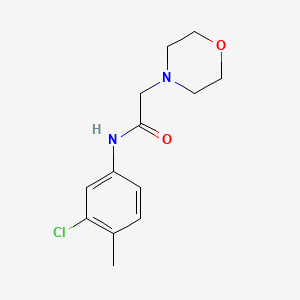

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

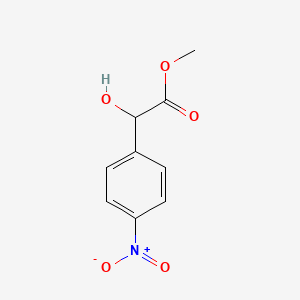
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)
